

Application of (3-Butoxy-5-formylphenyl)boronic acid in Medicinal Chemistry

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Compound of Interest

Compound Name: (3-Butoxy-5-formylphenyl)boronic acid

Cat. No.: B1284296

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Abstract

(3-Butoxy-5-formylphenyl)boronic acid is a versatile bifunctional building block with significant potential in medicinal chemistry. Its unique substitution pattern, featuring a butoxy group, a formyl group, and a boronic acid moiety, allows for its strategic incorporation into complex molecular scaffolds. This application note details its use as a key intermediate in the synthesis of potent and selective kinase inhibitors, with a specific focus on Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors for the treatment of inflammatory and autoimmune diseases. Detailed protocols for its application in Suzuki-Miyaura cross-coupling reactions are provided, along with representative data and workflow visualizations.

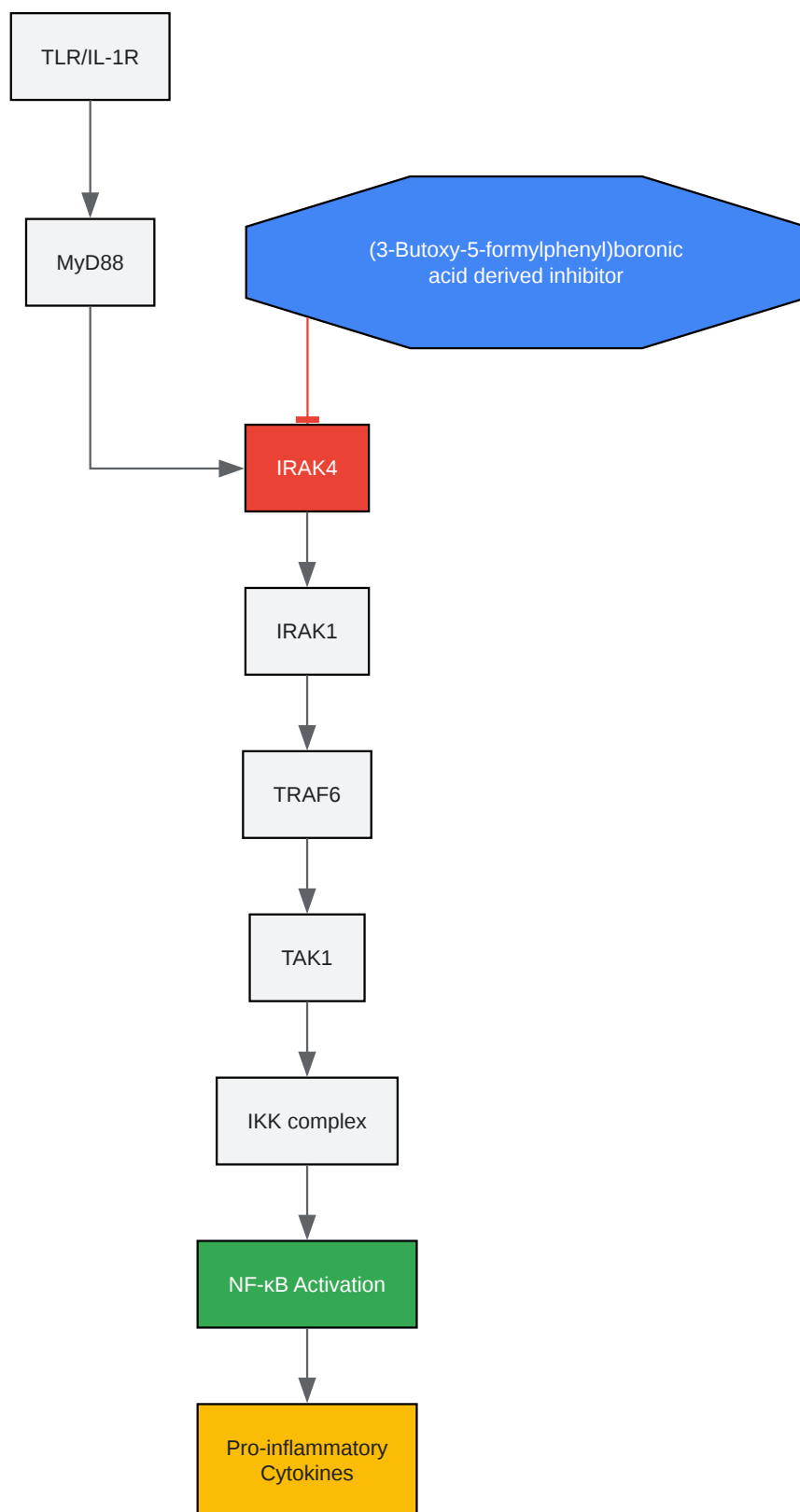
Introduction

Phenylboronic acids are indispensable reagents in modern drug discovery, primarily due to their utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction for the formation of C-C bonds. The presence of multiple functional groups on the phenyl ring allows for the generation of diverse chemical libraries with tailored pharmacological profiles. **(3-Butoxy-5-formylphenyl)boronic acid** is a prime example of such a multifunctional building block. The butoxy group can modulate lipophilicity and metabolic stability, the formyl group serves as a handle for further chemical transformations, and the boronic acid is a key participant in palladium-catalyzed cross-coupling reactions.

This note will focus on the application of **(3-Butoxy-5-formylphenyl)boronic acid** in the synthesis of 5-aryl-2,4-diaminopyrimidine-based IRAK4 inhibitors. IRAK4 is a serine/threonine kinase that plays a crucial role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), making it an attractive target for therapeutic intervention in a range of inflammatory and autoimmune disorders.^{[1][2]}

Signaling Pathway of IRAK4

IRAK4 is a critical upstream kinase in the MyD88-dependent signaling pathway. Upon activation of TLRs or IL-1Rs, IRAK4 is recruited to the receptor complex and phosphorylates IRAK1, initiating a signaling cascade that leads to the activation of NF- κ B and the subsequent production of pro-inflammatory cytokines. Inhibition of IRAK4 can effectively block this inflammatory cascade.



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Figure 1: Simplified IRAK4 signaling pathway and the point of intervention by an IRAK4 inhibitor.

Application in the Synthesis of IRAK4 Inhibitors

(3-Butoxy-5-formylphenyl)boronic acid is an ideal building block for the synthesis of 5-aryl-2,4-diaminopyrimidine-based IRAK4 inhibitors. The aryl group at the 5-position of the pyrimidine core is crucial for interaction with the kinase hinge region and for achieving high potency and selectivity.[3]

The general synthetic approach involves a Suzuki-Miyaura cross-coupling reaction between a 5-halo-2,4-diaminopyrimidine core and **(3-Butoxy-5-formylphenyl)boronic acid**.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a representative example for the coupling of **(3-Butoxy-5-formylphenyl)boronic acid** with a generic 5-bromo-2,4-diaminopyrimidine substrate.

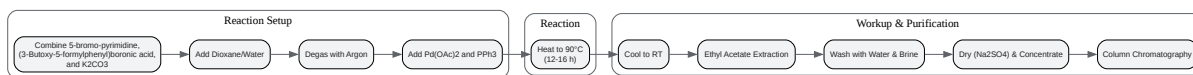
Materials and Reagents:

- 5-Bromo-2,4-diaminopyrimidine derivative (1.0 equiv)
- **(3-Butoxy-5-formylphenyl)boronic acid** (1.2 equiv)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (0.05 equiv)
- Triphenylphosphine (PPh_3) (0.1 equiv)
- Potassium carbonate (K_2CO_3) (2.0 equiv)
- 1,4-Dioxane
- Water
- Ethyl acetate
- Brine

- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- To a dry round-bottom flask, add the 5-bromo-2,4-diaminopyrimidine derivative (1.0 mmol), **(3-Butoxy-5-formylphenyl)boronic acid** (1.2 mmol), and potassium carbonate (2.0 mmol).
- Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
- Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.
- Degas the mixture by bubbling the inert gas through the solution for 15 minutes.
- Add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol) to the reaction mixture.
- Heat the reaction to 90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-(3-Butoxy-5-formylphenyl)-2,4-diaminopyrimidine derivative.



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Figure 2: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data

The following table presents representative data for a series of IRAK4 inhibitors synthesized via Suzuki-Miyaura coupling, illustrating the potential of substituted phenylboronic acids in modulating biological activity. While specific data for compounds derived from **(3-Butoxy-5-formylphenyl)boronic acid** is not publicly available, the data for analogous compounds with varying substituents on the 5-phenyl ring are presented to demonstrate the impact of these modifications on IRAK4 inhibition.

Compound ID	5-Phenyl Substituent	IRAK4 IC ₅₀ (nM)
1	3-Fluorophenyl	15
2	4-Fluorophenyl	25
3	3-Methoxyphenyl	40
4	3-Chlorophenyl	18
Hypothetical-1	3-Butoxy-5-formylphenyl	Expected to be potent

Data for compounds 1-4 are representative values from analogous series reported in the literature for illustrative purposes.[2][3] The butoxy group in the hypothetical compound is expected to enhance lipophilicity, potentially improving cell permeability and potency. The formyl group provides a reactive handle for further derivatization to explore additional interactions within the kinase active site.

Conclusion

(3-Butoxy-5-formylphenyl)boronic acid is a valuable and versatile building block for medicinal chemistry. Its application in the synthesis of IRAK4 inhibitors through Suzuki-Miyaura cross-coupling has been highlighted, demonstrating its potential in the development of novel therapeutics for inflammatory and autoimmune diseases. The provided protocols and conceptual data serve as a guide for researchers and drug development professionals in utilizing this promising reagent in their discovery programs.

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